molecular formula C18H23FO2 B13411594 Estradiol Impurity 11 CAS No. 92817-11-3

Estradiol Impurity 11

Cat. No.: B13411594
CAS No.: 92817-11-3
M. Wt: 290.4 g/mol
InChI Key: KDLLNMRYZGUVMA-PNVOZDDCSA-N
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Description

Estradiol Impurity 11 is a byproduct or degradation product of estradiol, a naturally occurring estrogen hormone. Estradiol is primarily involved in the regulation of the female reproductive system and secondary sexual characteristics. Impurities like this compound are often studied to understand the stability, efficacy, and safety of pharmaceutical formulations containing estradiol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Estradiol Impurity 11 typically involves the degradation of estradiol under specific conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity from estradiol samples . The degradation can be induced by various factors such as light, heat, and pH changes.

Industrial Production Methods

In an industrial setting, the production of this compound is not typically a goal but rather a byproduct of the manufacturing process of estradiol. The impurity is usually monitored and controlled to ensure the purity and quality of the final estradiol product. Techniques such as supercritical fluid chromatography (SFC) and HPLC are employed to detect and quantify the impurity .

Chemical Reactions Analysis

Types of Reactions

Estradiol Impurity 11 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of estrone, while reduction could yield dihydroestradiol .

Scientific Research Applications

Estradiol Impurity 11 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of estradiol-containing medications. Its presence and concentration are critical parameters in the quality control of hormone replacement therapies and other estradiol-based treatments . Additionally, understanding the impurity’s behavior can provide insights into the stability and degradation pathways of estradiol, which is valuable for developing more stable formulations.

Mechanism of Action

The mechanism

Properties

CAS No.

92817-11-3

Molecular Formula

C18H23FO2

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17S)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1

InChI Key

KDLLNMRYZGUVMA-PNVOZDDCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)F)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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